molecular formula C14H10BrClO3 B3308430 2-(2-Bromo-4-chlorophenoxy)-2-phenylacetic acid CAS No. 938259-69-9

2-(2-Bromo-4-chlorophenoxy)-2-phenylacetic acid

Cat. No. B3308430
CAS RN: 938259-69-9
M. Wt: 341.58 g/mol
InChI Key: PYQBGHZZGUTMSS-UHFFFAOYSA-N
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Description

“2-(2-Bromo-4-chlorophenoxy)propanoic acid” is a type of organic compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

While specific synthesis methods for “2-(2-Bromo-4-chlorophenoxy)-2-phenylacetic acid” were not found, cesium carbonate has been used as a mediated inorganic base in some organic transformations .


Molecular Structure Analysis

The molecular formula for a similar compound, “2-(2-Bromo-4-chlorophenoxy)propanoic acid”, is C9H8BrClO3 .


Physical And Chemical Properties Analysis

The molecular weight of “2-(2-Bromo-4-chlorophenoxy)propanoic acid” is 279.51 g/mol . The compound has a complexity of 212 and a topological polar surface area of 46.5 Ų .

Scientific Research Applications

Global Trends in Herbicide Toxicity Studies A scientometric review highlights the rapid advancement in research on herbicides, including 2-(2-Bromo-4-chlorophenoxy)-2-phenylacetic acid. The United States leads in publications, focusing on toxicology and biochemistry. Key areas include occupational risk, neurotoxicity, resistance, and non-target species impact, suggesting a need for future research in molecular biology and exposure assessment (Zuanazzi et al., 2020).

Sorption to Soil and Organic Matter The sorption behavior of phenoxy herbicides, including the subject compound, is crucial for understanding their environmental fate. A comprehensive database review reveals that soil organic matter and iron oxides are significant sorbents, indicating strategies for mitigating environmental impact (Werner, Garratt, & Pigott, 2012).

Microbial Degradation in Agriculture Research on the degradation of 2,4-D, a related compound, in agricultural environments by microorganisms underscores the potential for bioremediation. This review emphasizes the role of microorganisms in degrading herbicides, preventing environmental pollution, and protecting public health (Magnoli et al., 2020).

Environmental and Ecosystem Impact An in-depth review on 2,4-D emphasizes the need for understanding the herbicide's environmental fate, behavior, and ecotoxicological effects. It highlights the critical need for future research on low-level, continuous exposure impacts to draft regulations protecting ecosystems and human health (Islam et al., 2017).

Herbicide Damage in Wheat An analysis of 2,4-D's effects on wheat reveals the importance of understanding herbicide-crop interactions. The review discusses the negative impacts on non-target plants, indicating a need for balanced herbicide use in agriculture to prevent damage to important food crops (Kumar & Singh, 2010).

Safety and Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided and appropriate exhaust ventilation should be provided at places where dust is formed . The compound is classified as Acute Tox. 3 Oral .

properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO3/c15-11-8-10(16)6-7-12(11)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQBGHZZGUTMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4-chlorophenoxy)-2-phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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